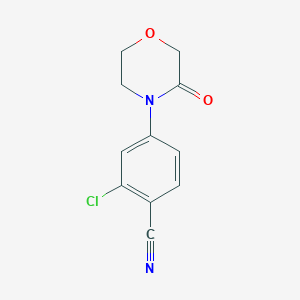
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is a chemical compound known for its unique structure and properties. It is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. The compound features a chloro-substituted benzene ring, a nitrile group, and a morpholinone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile typically involves the following steps:
Formation of the Morpholinone Ring: This step involves the reaction of a suitable amine with an epoxide to form the morpholinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets. For instance, in the case of its use as an intermediate in the synthesis of anticoagulants, the compound’s derivatives inhibit Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Uniqueness
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications. Its morpholinone moiety and chloro-substituted benzene ring provide distinct reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-9(2-1-8(10)6-13)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7H2 |
InChI Key |
FTLBHSXPWKQRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


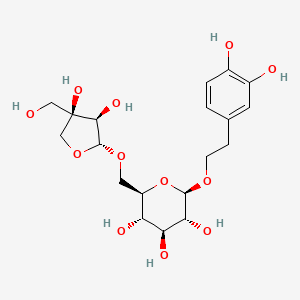
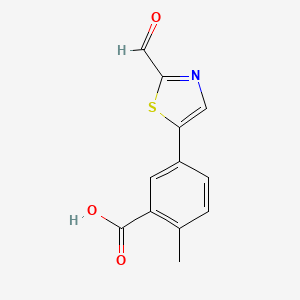
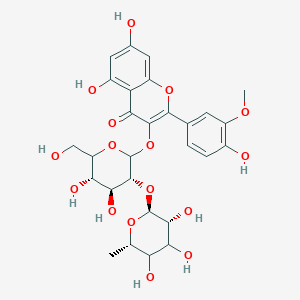
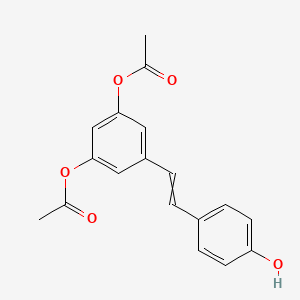

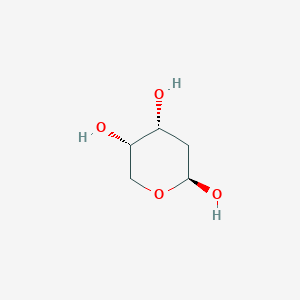
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

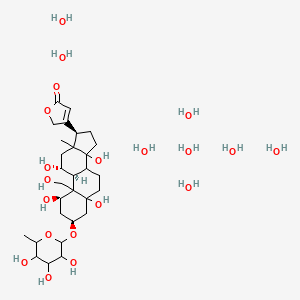
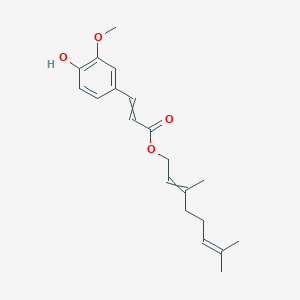
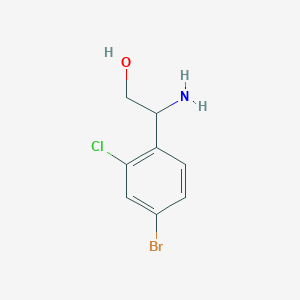

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

